molecular formula C9H8ClN3O2 B071689 Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 187725-00-4

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No. B071689
M. Wt: 225.63 g/mol
InChI Key: BMVGJDTURCUCNP-UHFFFAOYSA-N
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Patent
US06140332

Procedure details

Under a N2 atmosphere, 32.0 g (154 mmol) of 6-ethoxycarbonyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine are suspended at RT in 308 ml (338 mmol) of POCl3 and, with stirring, heated at 120° C., during which the solid dissolves. After 3 hours' stirring at 120° C., the excess POCl3 is distilled off (65° C. external temperature; 15 mbar). The residue is suspended in 50 ml of ice-cold toluene, filtered and washed with toluene to yield the title compound; m.p. 219-221° C.; 1H-NMR (DMSO-d6) 8.77 and 7.24 (2s, 2H), 4.39 (q, J=7, 2H), 1.36 (t, J=7, 3H). Further product can be obtained from the filtrate by concentrating by evaporation and then stirring in ethyl acetate/water.
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
308 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:15][C:9]2[N:10]=[CH:11][N:12]=[C:13](O)[C:8]=2[CH:7]=1)=[O:5])[CH3:2].O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:13]1[C:8]2[CH:7]=[C:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[NH:15][C:9]=2[N:10]=[CH:11][N:12]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(N=CN=C2O)N1
Step Two
Name
Quantity
308 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolves
STIRRING
Type
STIRRING
Details
After 3 hours' stirring at 120° C.
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
the excess POCl3 is distilled off (65° C. external temperature; 15 mbar)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with toluene

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC(=C2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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